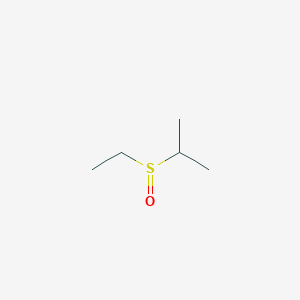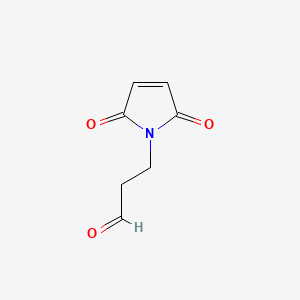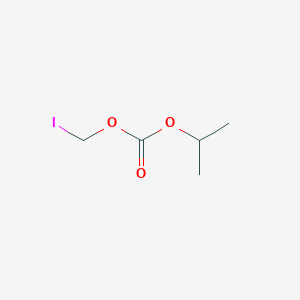
Iodomethyl isopropyl carbonate
Vue d'ensemble
Description
Iodomethyl isopropyl carbonate is an organic compound with the molecular formula C5H9IO3. It is a liquid at room temperature and is known for its reactivity due to the presence of the iodomethyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Mécanisme D'action
Target of Action
Iodomethyl isopropyl carbonate is a complex organic compound
Mode of Action
It’s known that organometallic compounds like grignard reagents interact with carbonyl groups in a nucleophilic manner
Biochemical Pathways
Organometallic compounds are known to participate in various biochemical reactions, including the formation of carbon-carbon bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iodomethyl isopropyl carbonate can be synthesized through the reaction of isopropyl chloroformate with iodomethane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
Isopropyl chloroformate+Iodomethane→Iodomethyl isopropyl carbonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of automated systems for mixing and temperature control is common to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Iodomethyl isopropyl carbonate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the carbonate group can lead to the formation of alcohols.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide and potassium iodide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride is a common reducing agent.
Major Products Formed
Substitution: Formation of new carbon-iodine bonds.
Oxidation: Formation of carboxylic acids or esters.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
Iodomethyl isopropyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing iodomethyl groups into molecules.
Biology: Employed in the modification of biomolecules for labeling and tracking purposes.
Medicine: Investigated for potential use in drug delivery systems due to its reactivity and ability to form stable compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl isopropyl carbonate: Similar structure but lacks the iodine atom, making it less reactive.
Ethyl isopropyl carbonate: Similar carbonate group but different alkyl substituents, leading to different reactivity profiles.
Iodomethyl ethyl carbonate: Similar iodomethyl group but different carbonate ester, affecting its chemical behavior.
Uniqueness
Iodomethyl isopropyl carbonate is unique due to the presence of both the iodomethyl and carbonate groups, which confer distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industrial applications.
Propriétés
IUPAC Name |
iodomethyl propan-2-yl carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO3/c1-4(2)9-5(7)8-3-6/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEPIQOGGUAJGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579018 | |
| Record name | Iodomethyl propan-2-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258841-42-8 | |
| Record name | Iodomethyl propan-2-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | iodomethyl propan-2-yl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


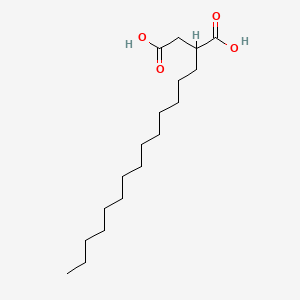
![1-[(Tert-butoxy)carbonyl]-decahydroquinoline-2-carboxylic acid](/img/structure/B3050347.png)
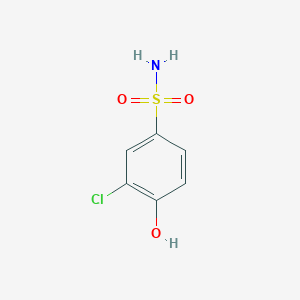
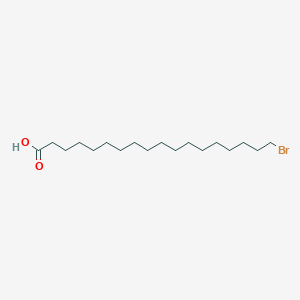
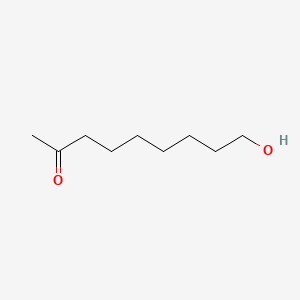
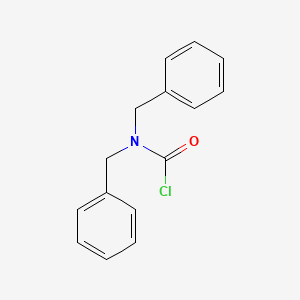
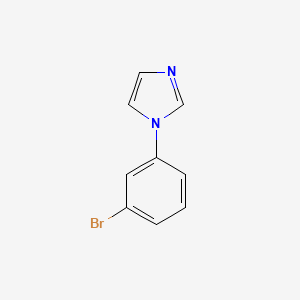
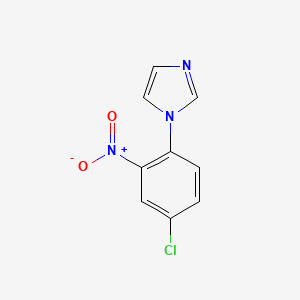
![4-Chlorobenzo[d]isothiazole](/img/structure/B3050355.png)
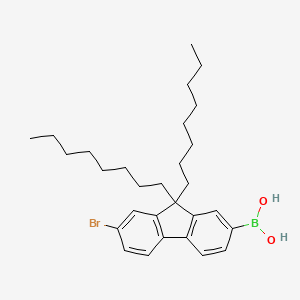
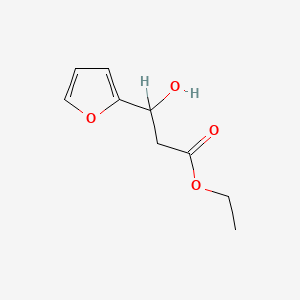
![Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]-](/img/structure/B3050363.png)
